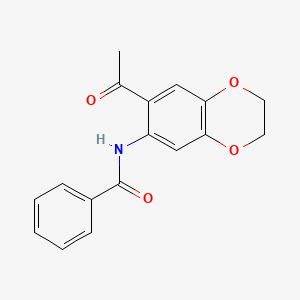![molecular formula C17H18O4 B4930971 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA belongs to the family of benzaldehydes and is often used as a building block in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood. However, it is believed that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde interacts with biological molecules, such as enzymes and proteins, through covalent bonding or non-covalent interactions. This interaction can lead to changes in the biological activity of the molecule and can be used for the detection of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde are not well-understood. However, it has been reported that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can cause cytotoxicity in cancer cells and can inhibit the growth of bacteria. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been reported to have antioxidant activity and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is its versatility in scientific research applications. It can be used as a building block in the synthesis of other organic compounds or as a fluorescent probe for the detection of enzymes and proteins. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments. For example, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One area of interest is the development of new organic compounds with potential biological activity. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be used as a building block in the synthesis of these compounds, which can be tested for their biological activity. Additionally, research can be conducted to better understand the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde and its interaction with biological molecules. This can lead to the development of new methods for the detection of enzymes and proteins. Finally, research can be conducted to explore the potential applications of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in optoelectronics and nanotechnology.
Synthesis Methods
The synthesis of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves the reaction of 3-methoxyphenol with 3-chloropropylbenzene, followed by a reaction with sodium hydroxide and benzaldehyde. The final product is obtained by recrystallization from ethanol. This synthesis method is well-established and has been used in various studies.
Scientific Research Applications
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of enzymes and proteins. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has also been used in the synthesis of new organic compounds with potential biological activity, such as anticancer agents and antibiotics. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in the development of new materials with potential applications in optoelectronics and nanotechnology.
properties
IUPAC Name |
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-6-3-8-17(12-15)21-10-4-9-20-16-7-2-5-14(11-16)13-18/h2-3,5-8,11-13H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYXZLECXHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)